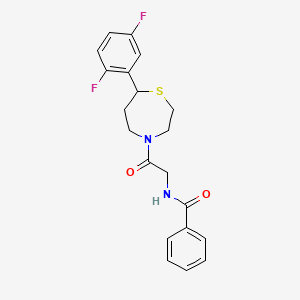![molecular formula C19H15NO4S2 B2482257 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421526-09-1](/img/structure/B2482257.png)
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO4S2 and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties: Thiophene-containing molecules have demonstrated anticancer activity . Researchers could explore modifications of this compound to enhance its effectiveness against specific cancer types.
Anti-Inflammatory Agents: Given the anti-inflammatory properties of certain thiophene derivatives, this compound might be investigated for its potential in managing inflammatory conditions .
Antimicrobial Activity: Thiophene-based compounds have shown promise as antimicrobial agents . Researchers could evaluate this compound’s efficacy against bacteria and fungi.
Organic Electronics and Materials Science
Thiophene derivatives play a crucial role in organic electronics and material science. Here’s how this compound could contribute:
Organic Semiconductors: Thiophene-containing molecules are essential components in organic semiconductors. Researchers might explore its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Investigating the effectiveness of this compound in preventing material degradation could be valuable.
Voltage-Gated Sodium Channel Blockers: Compounds with a thiophene ring system, such as articaine, have been used as voltage-gated sodium channel blockers . Researchers could explore similar applications for this compound.
Dental Anesthetics: Articaine, which contains a 2,3,4-trisubstituted thiophene framework, serves as a dental anesthetic in Europe . Further investigations into its anesthetic properties could be worthwhile.
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Wirkmechanismus
Target of Action
The compound, N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to interact with a wide range of targets due to their versatile biological activity . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s . Others are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability .
Result of Action
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, the action of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-18(16-6-3-9-25-16)17-8-7-12(26-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,15H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBDTRVZPOYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)


![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)
![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)
![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)